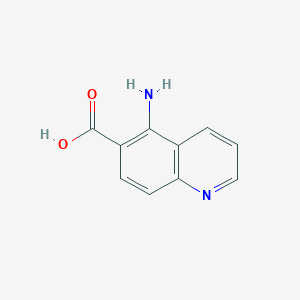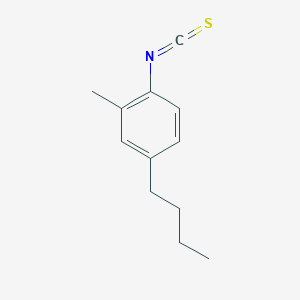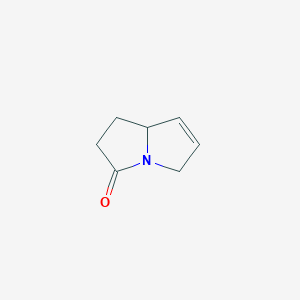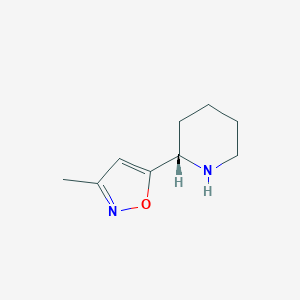
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. MPPI is a synthetic compound that belongs to the isoxazole family and has a unique chemical structure that makes it a promising candidate for several scientific research applications.
作用機序
The mechanism of action of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular functions, including ion channel activity, calcium signaling, and protein folding. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of these cellular functions.
生化学的および生理学的効果
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that (S)-3-Methyl-5-(piperidin-2-yl)isoxazole can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine. In vivo studies have shown that (S)-3-Methyl-5-(piperidin-2-yl)isoxazole can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in laboratory experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one of the limitations of using (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in laboratory experiments is its potential toxicity. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole. One area of research is the development of more potent and selective sigma-1 receptor modulators based on the structure of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole. Another area of research is the investigation of the potential use of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the role of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in the regulation of other cellular processes, such as protein folding and autophagy, is an area of research that requires further investigation.
Conclusion
In conclusion, (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a promising compound that has potential applications in various scientific research fields. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this protein in various cellular processes. The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is relatively straightforward, and its biochemical and physiological effects make it a promising candidate for the treatment of several neurological disorders. However, its potential toxicity at high concentrations is a limitation that requires further investigation. Overall, (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a compound that warrants further study due to its potential applications in various scientific research fields.
合成法
The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole involves a multi-step process that includes the condensation of 2,3-dimethyl-2-butene-1-al with hydroxylamine hydrochloride to form the intermediate compound, which is then reacted with piperidine to produce the final product. The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been studied extensively for its potential application in various scientific research fields. One of the most significant applications of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is in the study of the central nervous system (CNS). (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of various CNS functions. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to modulate the activity of the sigma-1 receptor, which has led to its potential use in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
CAS番号 |
164351-68-2 |
|---|---|
製品名 |
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole |
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
3-methyl-5-[(2S)-piperidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1 |
InChIキー |
LYDIAGHQGYPMSY-QMMMGPOBSA-N |
異性体SMILES |
CC1=NOC(=C1)[C@@H]2CCCCN2 |
SMILES |
CC1=NOC(=C1)C2CCCCN2 |
正規SMILES |
CC1=NOC(=C1)C2CCCCN2 |
同義語 |
Piperidine, 2-(3-methyl-5-isoxazolyl)-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



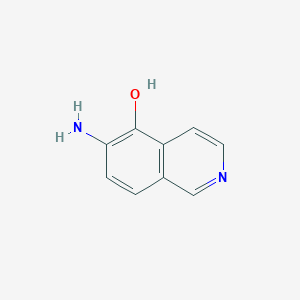
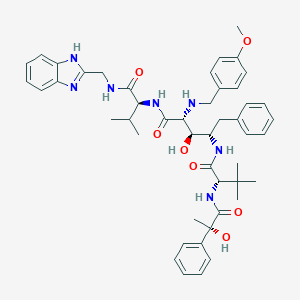
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)
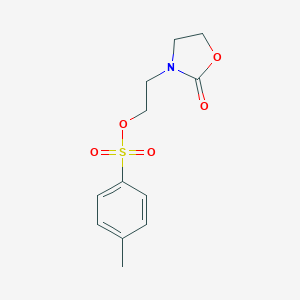
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
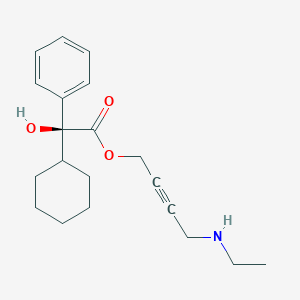

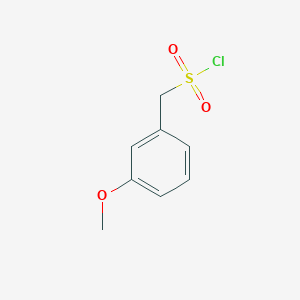
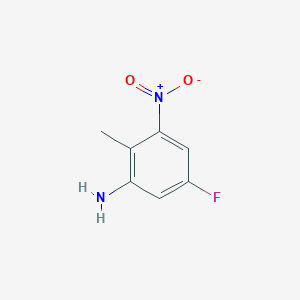
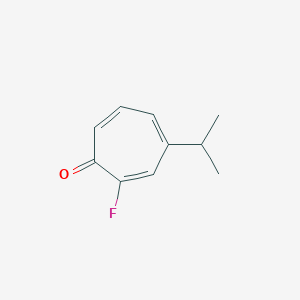
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
